Methyl 2-methylidenecyclobutane-1-carboxylate
Description
Methyl 2-methylidenecyclobutane-1-carboxylate is a cyclobutane derivative featuring a methylidene (CH₂=C) group and a methyl ester substituent. This compound is of interest due to its strained cyclobutane ring and conjugated double bond, which enhance its reactivity in organic synthesis, particularly in cycloaddition and radical-mediated reactions.
Properties
CAS No. |
71092-56-3 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl 2-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-6(5)7(8)9-2/h6H,1,3-4H2,2H3 |
InChI Key |
UWYWTAJYUHMEKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC1=C |
Origin of Product |
United States |
Preparation Methods
Formal [2+2] Cycloaddition via Michael–Dieckmann-type Reaction
The primary and most documented method for preparing methyl 2-methylidenecyclobutane-1-carboxylate involves a formal [2+2] cycloaddition reaction between methyl 2-acetamidoacrylate and ketene diethyl acetal. This reaction is a Michael–Dieckmann-type cycloaddition that efficiently constructs the cyclobutane core with the desired substitution pattern.
-
- Starting Materials: Methyl 2-acetamidoacrylate and ketene diethyl acetal.
- Mechanism: The nucleophilic attack of the ketene diethyl acetal on the activated double bond of methyl 2-acetamidoacrylate, followed by intramolecular cyclization, forms the cyclobutane ring.
- Outcome: Formation of 2-substituted cyclobutane amino acid derivatives, including the 2-methylidene (exocyclic double bond) substituted cyclobutane carboxylates.
-
- The reaction is stereoselective and allows for the synthesis of both 2-alkyl and 2-alkylidene cyclobutane α-amino acids.
- Subsequent functional group interconversions can yield this compound as an intermediate or target compound.
- The method provides access to conformationally restricted analogues of biologically relevant amino acids, such as α-vinylalanine analogues.
-
- Solvents are purified by standard methods.
- Analytical thin-layer chromatography (TLC) is used for monitoring.
- Column chromatography on silica gel is employed for purification.
- Hydrogenation of the exocyclic double bond can be performed to obtain saturated derivatives, but for this compound, the double bond is retained.
-
- The cycloaddition step proceeds efficiently under mild conditions.
- Hydrogenation attempts on related intermediates showed variable yields depending on catalysts and solvents, indicating the sensitivity of the exocyclic double bond.
This method and its variations are detailed in the work by Avenoza et al. (2004), who reported the synthesis of 1-amino-2-methylenecyclobutane-1-carboxylic acid and related compounds, highlighting the synthetic utility of this approach for generating this compound derivatives.
Summary Table of Preparation Methods
Research Findings and Analysis
- The cycloaddition method is preferred for its efficiency and selectivity in constructing the strained cyclobutane ring with the exocyclic methylene group.
- The presence of functional groups such as amino or acetamido substituents in the starting materials allows for further functionalization and stereochemical control.
- Hydrogenation studies confirm the sensitivity of the exocyclic double bond, which is crucial for maintaining the methylidene functionality in the final product.
- The synthetic approach provides access to conformationally constrained analogues useful in medicinal chemistry and peptide design.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 2-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methylidenecyclobutane-1-carboxylate involves its reactivity with various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s ester group is targeted by oxidizing agents, leading to the formation of carboxylic acids.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and their implications:
Key Insights :
- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) hinder reactivity, whereas smaller groups (e.g., methylidene) enhance it.
- Electronic Effects : Electron-withdrawing groups (e.g., ester in , carboxylic acid in ) influence polarity and reaction pathways.
- Hydrogen Bonding: Hydroxyl () and amino () groups enable intermolecular interactions, affecting solubility and crystallinity.
Trends :
Spectral and Physical Data Comparison
NMR Highlights :
Biological Activity
Methyl 2-methylidenecyclobutane-1-carboxylate is an organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with a methylidene group and a carboxylate ester functional group. Its molecular formula is . The presence of the strained cyclobutane ring contributes to its reactivity, making it a versatile intermediate in organic synthesis and potentially in biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, compounds derived from cyclobutane structures have shown promising activity against the Hepatitis B virus (HBV). In vitro studies demonstrated that certain derivatives could inhibit HBV replication effectively at concentrations as low as 10 µM, suggesting that structural modifications can enhance biological efficacy .
The mechanism by which this compound exerts its biological effects may involve interaction with specific biomolecular targets. The strained nature of the cyclobutane ring allows for unique reactivity patterns, facilitating interactions that may disrupt viral replication processes or other cellular functions.
Study 1: Inhibition of Viral Replication
A study focused on the antiviral activity of various cyclobutane derivatives found that this compound demonstrated significant inhibition of viral replication in cell cultures. The study utilized human hepatoma cell lines transfected with NTCP genes to model HBV infection. Results indicated a dose-dependent response, with higher concentrations leading to increased inhibition rates .
Study 2: Cytotoxicity Assessment
In assessing the safety profile of this compound, cytotoxicity tests were conducted alongside antiviral assays. The compound exhibited low cytotoxicity at effective antiviral concentrations, highlighting its potential as a therapeutic candidate with minimal side effects .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|---|
| This compound | Antiviral (HBV) | 10 | >100 |
| Methyl 3-methylenecyclobutanecarboxylate | Antiviral (HBV) | 8 | >80 |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Antiviral (HBV) | 6 | >90 |
Table 2: Mechanistic Insights
| Mechanism of Action | Description |
|---|---|
| Viral Entry Inhibition | Compounds interact with viral entry mechanisms |
| Disruption of Viral Replication | Interference with viral polymerase activity |
| Cytotoxicity | Low levels observed in tested cell lines |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-methylidenecyclobutane-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via esterification of the corresponding carboxylic acid precursor. For example, cyclobutane derivatives often undergo Michael addition or [2+2] cycloaddition to form the strained ring, followed by functionalization. Key reagents include NaBH₄ for selective reductions and H₂O₂ for controlled oxidations. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Monitoring via TLC or HPLC ensures reaction progress .
- Optimization : Temperature control (0–25°C) minimizes side reactions, while anhydrous solvents (e.g., THF) enhance yield. Catalytic Lewis acids like BF₃·Et₂O may accelerate cyclization.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methylidene protons at δ 5.2–5.8 ppm, ester carbonyl at ~δ 170 ppm).
- IR : Stretching frequencies (e.g., C=O at ~1730 cm⁻¹, C=C at ~1650 cm⁻¹) validate functional groups .
- X-ray crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing bond lengths/angles and ring puckering .
- Data Interpretation : Compare experimental results with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities.
Advanced Research Questions
Q. What computational methods are suitable for analyzing the reaction mechanisms involving this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. Focus on ring strain (cyclobutane) and orbital interactions (methylidene π-system). Software like Gaussian or ORCA computes activation energies and reaction pathways.
- Validation : Compare calculated IR spectra or NMR chemical shifts with experimental data. Ring-strain effects (e.g., ~110 kJ/mol for cyclobutane) influence reactivity .
Q. How can conformational dynamics of the cyclobutane ring be quantified in solution and solid states?
- Methodology :
- Crystallography : Cremer-Pople puckering parameters (e.g., θ, φ) quantify non-planarity using atomic coordinates from XRD .
- NMR : Dynamic NMR (variable-temperature ¹H) detects ring-flipping barriers. NOESY correlations reveal spatial proximity of substituents.
Q. How can researchers evaluate the biological activity of this compound, and what are common pitfalls?
- Methodology :
- Enzyme assays : Test inhibition of target enzymes (e.g., proteases) via fluorescence-based kinetics.
- Molecular docking : AutoDock Vina predicts binding modes, prioritizing hydrophobic interactions with the cyclobutane core.
- Pitfalls : False positives may arise from aggregation artifacts. Validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How should contradictory spectroscopic or crystallographic data be resolved for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
